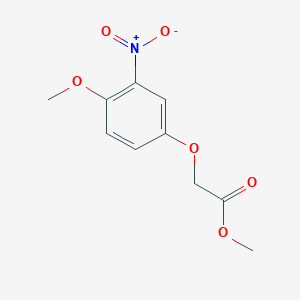

Methyl (4-methoxy-3-nitrophenoxy)acetate

Description

Methyl (4-methoxy-3-nitrophenoxy)acetate (CAS: 90923-41-4) is a nitroaromatic ester compound characterized by a phenoxyacetate backbone substituted with methoxy and nitro groups at the 4- and 3-positions, respectively. Its molecular formula is C₁₀H₁₁NO₆, with a molecular weight of 265.20 g/mol . The compound is typically synthesized via nucleophilic substitution reactions involving chlorobenzene intermediates and phenolic derivatives under reflux conditions, analogous to methods described for structurally related nitro compounds .

Properties

IUPAC Name |

methyl 2-(4-methoxy-3-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-15-9-4-3-7(5-8(9)11(13)14)17-6-10(12)16-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXPOLRNVHKOLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-methoxy-3-nitrophenoxy)acetate can be synthesized through several methods. One common approach involves the nitration of p-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone, which is then reacted with methyl chloroacetate in the presence of a base to yield the desired product . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like potassium carbonate, with the reaction being carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of methyl (4-methoxy-3-nitrophenoxy)acetate may involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-methoxy-3-nitrophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.

Substitution: Sodium methoxide (NaOCH3) or other nucleophiles for substitution reactions.

Major Products Formed

Oxidation: 4-amino-3-methoxyphenoxyacetic acid.

Reduction: 4-methoxy-3-nitrophenoxyacetic acid.

Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (4-methoxy-3-nitrophenoxy)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl (4-methoxy-3-nitrophenoxy)acetate involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active phenoxyacetic acid derivative, which can then exert its effects on target enzymes and receptors .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The position of nitro (NO₂) and methoxy (OCH₃) groups significantly influences reactivity and stability. For example, Methyl (2-methoxy-4-nitrophenoxy)acetate (CAS 131531-87-8) exhibits a higher similarity score (0.91) due to its phenoxyacetate backbone but differs in substituent orientation .

- Backbone Variation: Replacement of the phenoxyacetate group with a phenylacetate moiety (e.g., 34837-88-2) reduces similarity (0.84) due to altered steric and electronic properties .

- Halogen Substitution : Fluorine at the 4-position (22742120) lowers molecular weight and logP (predicted ~1.73 for nitrobenzyl acetates) compared to methoxy-substituted analogs .

Physicochemical Properties

- Solubility and logP: Methyl (4-methoxy-3-nitrophenoxy)acetate likely has moderate lipophilicity (logP ~2–3), similar to (4-nitrophenyl)methyl acetate (logP 1.73) . However, exact data for the target compound are unavailable.

- Thermal Stability : Nitro groups confer thermal instability, necessitating storage at room temperature in dry conditions .

Biological Activity

Methyl (4-methoxy-3-nitrophenoxy)acetate, a compound with the molecular formula C10H11NO6, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms, and applications based on recent findings.

Methyl (4-methoxy-3-nitrophenoxy)acetate is synthesized through the nitration of p-methoxyacetophenone followed by reaction with methyl chloroacetate. This process typically involves the use of bases to facilitate esterification reactions. The compound can also undergo various chemical transformations, including oxidation and reduction, which can modify its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO6 |

| Molecular Weight | 241.20 g/mol |

| IUPAC Name | Methyl 2-(4-methoxy-3-nitrophenoxy)acetate |

The biological activity of methyl (4-methoxy-3-nitrophenoxy)acetate is primarily attributed to its nitro and methoxy groups. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active phenoxyacetic acid derivatives, which are known to exert effects on target enzymes and receptors.

Antimicrobial Activity

Research indicates that methyl (4-methoxy-3-nitrophenoxy)acetate exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines in cell culture models. This activity could make it a candidate for further development in treating inflammatory diseases.

Anticancer Potential

The compound has also been explored for its anticancer potential. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

- Antimicrobial Efficacy : A study tested methyl (4-methoxy-3-nitrophenoxy)acetate against Gram-positive and Gram-negative bacteria, showing notable inhibition zones compared to control antibiotics. The minimum inhibitory concentration (MIC) values indicated it could be a viable candidate for antibiotic development.

- Cytotoxicity in Cancer Cells : Another research focused on its effects on MCF-7 breast cancer cells, where it exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .

Comparison with Similar Compounds

Methyl (4-methoxy-3-nitrophenoxy)acetate can be compared with other nitrophenyl derivatives:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Methyl (2-methoxy-4-nitrophenoxy)acetate | 20 | Moderate cytotoxicity |

| 4-Methoxy-3-nitroacetophenone | 25 | Lower cytotoxicity |

| Methyl (4-methoxy-3-nitrophenyl)acetate | 15 | Significant cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.